5-Amino-2,3-difluorobenzoic acid
CAS No.: 874838-32-1
Cat. No.: VC3243794
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874838-32-1 |
|---|---|
| Molecular Formula | C7H5F2NO2 |
| Molecular Weight | 173.12 g/mol |
| IUPAC Name | 5-amino-2,3-difluorobenzoic acid |
| Standard InChI | InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | YQXQZKKJAITNKW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)F)F)N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)F)N |
Introduction
5-Amino-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol. It is identified by the CAS number 874838-32-1 and is also known by its PubChem CID 40427037 . This compound is a derivative of benzoic acid, featuring both amino and difluoro substituents on the benzene ring.
Synthesis and Applications
The synthesis of 5-amino-2,3-difluorobenzoic acid typically involves complex organic reactions that require precise conditions and reagents. This compound can be used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or advanced materials. Its unique structure makes it a valuable precursor for various chemical transformations.
Research Findings
Research on 5-amino-2,3-difluorobenzoic acid is focused on its potential applications in organic synthesis and its role as a building block for more complex molecules. Studies have explored its reactivity in various chemical reactions, including condensation reactions and substitutions, to form novel compounds with potential biological or material properties.
Safety and Handling
Handling 5-amino-2,3-difluorobenzoic acid requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume